Isoquinoline-3-carboxamidine dihydrochloride
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Overview
Description
Isoquinoline-3-carboxamidine dihydrochloride is a chemical compound with the molecular formula C10H10ClN3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-3-carboxamidine dihydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of isoquinoline with cyanamide in the presence of hydrochloric acid to form the carboxamidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures like NMR and HPLC analysis .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-3-carboxamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline-3-carboxylic acid, while reduction may produce isoquinoline-3-carboxamidine .
Scientific Research Applications
Isoquinoline-3-carboxamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials such as OLED intermediates and organosilicons
Mechanism of Action
The mechanism of action of isoquinoline-3-carboxamidine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in various chemical and pharmaceutical applications.
Quinoline: Known for its use in antimalarial drugs like chloroquine.
Tetrahydroisoquinoline: Exhibits diverse biological activities and is used in the synthesis of various pharmaceuticals
Uniqueness: Isoquinoline-3-carboxamidine dihydrochloride is unique due to its specific structure and the presence of the carboxamidine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
isoquinoline-3-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9;;/h1-6H,(H3,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHQCKANZXDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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